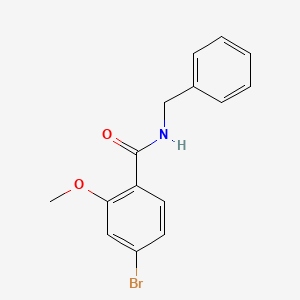

N-Benzyl-4-bromo-2-methoxybenzamide

Übersicht

Beschreibung

“N-Benzyl-4-bromo-2-methoxybenzamide” is a chemical compound with the CAS Number: 330793-41-4 . It has a molecular weight of 320.19 and its IUPAC name is N-benzyl-4-bromo-2-methoxybenzamide . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “N-Benzyl-4-bromo-2-methoxybenzamide” is C15H14BrNO2 . Its average mass is 320.181 Da and its monoisotopic mass is 319.020782 Da .Physical And Chemical Properties Analysis

“N-Benzyl-4-bromo-2-methoxybenzamide” is a solid compound . Its molecular weight is 320.19 .Wissenschaftliche Forschungsanwendungen

Pharmacology: Potential Therapeutic Agent Synthesis

N-benzyl-4-bromo-2-methoxybenzamide may serve as a precursor in the synthesis of various therapeutic agents. Its structure allows for further chemical modifications, potentially leading to the development of new drugs with improved efficacy and safety profiles .

Material Science: Advanced Polymer Research

In material science, this compound could be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can investigate changes in thermal stability, mechanical strength, and chemical resistance .

Chemical Synthesis: Intermediate for Complex Molecules

This benzamide derivative can act as an intermediate in the synthesis of more complex organic molecules. Its reactive bromine atom makes it a candidate for various coupling reactions, such as Suzuki or Stille cross-coupling, which are pivotal in constructing biologically active compounds .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, N-benzyl-4-bromo-2-methoxybenzamide could be used as a standard or reference compound in chromatographic analysis and spectroscopy to determine the presence of similar structures in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests potential use in biochemistry for studying enzyme inhibition. By interacting with specific enzymes, it could help elucidate the mechanisms of action and contribute to the design of enzyme inhibitors .

Industrial Applications: Chemical Manufacturing Processes

Industrially, it may find applications in the optimization of chemical manufacturing processes. Its benzylic bromide moiety could be utilized in various chemical reactions, aiding in the production of fine chemicals and pharmaceuticals .

Eigenschaften

IUPAC Name |

N-benzyl-4-bromo-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-9-12(16)7-8-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLWKCPBIWDREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-bromo-2-methoxybenzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)